7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one
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Overview
Description
7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is a complex organic compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core with a sulfonyl group and a pyridylamino substituent, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a bicyclo[2.2.1]heptan-2-one derivative with a sulfonyl chloride and a pyridylamine under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridylamino group may also play a role in binding to nucleic acids or other biomolecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
- 7,7-Dimethyl-1-[(phenylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- 7,7-Dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-ol
Comparison: Compared to these similar compounds, 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is unique due to the presence of the pyridylamino group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20N2O3S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-pyridin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-14(2)11-5-6-15(14,13(18)8-11)10-21(19,20)17-12-4-3-7-16-9-12/h3-4,7,9,11,17H,5-6,8,10H2,1-2H3 |
InChI Key |
BYFCTMDOBOCWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CN=CC=C3)C |
Origin of Product |
United States |
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